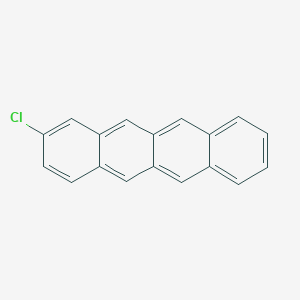
2-Chlorotetracene
Cat. No. B8485291
M. Wt: 262.7 g/mol
InChI Key: CPEOCXYBTJPYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06998068B2
Procedure details


A 2-necked, 500 mL round-bottomed flask was fitted with a distillation head and receiver, and charged with 2-chloro-5,12-tetracenequinone (11.5 g, 39.4 mmol), cyclohexanol (100 mL), and Al(O-sec-Bu)3 (50 mL) under nitrogen. The mixture was heated until distillate began collecting in the receiver at a pot temperature of ca. 115° C. The distillation was continued until the temperature of the dark orange mixture reached 162° C., and the solution was then heated at 159° C. for 36 h. The mixture was cooled to 50° C., an equal volume of dry THF was added, and then it was heated up to 80° C. and stirred. The hot mixture was poured onto a 10–20 μm frit to isolate a bright orange solid that was washed with water (150 mL), 5% HCl (150 mL), and additional water (150 mL). The filtrate was mixed with some additional water and conc. HCL, stirred, and allowed to sit overnight. The solid was air-dried for a couple of hours to afford 5.04 g of material. Purification by gradient sublimation at 130–150° C. afforded 4.0 g of fluorescent orange product. An additional crop of crude material was isolated from the filtrate above and afforded another 1.37 g after sublimation. Net yield 52%. DSC (20° C./min): 361° C. (ΔH=96 Jg−, decomp). EIMS: 262 ([M]+, 100%), 226 ([M-HCl]+, 23%). Anal. Calcd. for C18H11Cl: C, 82.3; H, 4.22. Found: C, 82.5; H, 4.27.



Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][C:17]2[C:16](=O)[C:15]3[C:6](=[CH:7][C:8]4[C:13]([CH:14]=3)=[CH:12][CH:11]=[CH:10][CH:9]=4)[C:5](=O)[C:4]=2[CH:3]=1.C1(O)CCCCC1>[Al](OC(CC)C)(OC(CC)C)OC(CC)C>[Cl:1][C:2]1[CH:19]=[CH:18][C:17]2[C:4](=[CH:5][C:6]3[C:15]([CH:16]=2)=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=3)[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=2C(C3=CC4=CC=CC=C4C=C3C(C2C=C1)=O)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Al](OC(C)CC)(OC(C)CC)OC(C)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
159 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 2-necked, 500 mL round-bottomed flask was fitted with a distillation head and receiver
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated until distillate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
began collecting in the receiver at a pot temperature of ca. 115° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 162° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 50° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
an equal volume of dry THF was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it was heated up to 80° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The hot mixture was poured onto a 10–20 μm frit
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to isolate a bright orange solid
|
WASH
|
Type
|
WASH
|
|
Details
|
that was washed with water (150 mL), 5% HCl (150 mL), and additional water (150 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was mixed with some additional water and conc. HCL
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was air-dried for a couple of hours
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.04 g | |
| YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
